

Technical Profile: 2-Chloro-5-iodoquinazolin-4-amine

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Compound of Interest

Compound Name: 2-Chloro-5-iodoquinazolin-4-amine

CAS No.: 1107694-85-8

Cat. No.: B1387792

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A Dual-Functionalized Scaffold for Next-Generation Kinase Inhibitor Discovery[1]

CAS Number: 1107694-85-8 Chemical Name: **2-Chloro-5-iodoquinazolin-4-amine** Molecular Formula: $C_8H_5ClIN_3$ Molecular Weight: 305.50 g/mol

Executive Summary

2-Chloro-5-iodoquinazolin-4-amine is a specialized heterocyclic intermediate designed for the synthesis of Type I and Type II kinase inhibitors. Unlike the commoditized 6- or 7-substituted quinazolines (found in first-generation EGFR inhibitors like Gefitinib), this 5-iodo variant offers a unique vector for extending ligands into the kinase "solvent front" or "back pocket" regions.

Its structural logic is defined by orthogonal reactivity:

- C-4 Amine: Establishes the critical hydrogen bond donor/acceptor motif with the kinase hinge region (typically Met793 in EGFR or equivalent).

- C-5 Iodine: A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce steric bulk or solubilizing groups.
- C-2 Chlorine: A latent electrophile for late-stage nucleophilic aromatic substitution (S_NAr) to tune pharmacokinetic (ADME) properties.

Physicochemical Properties

Data aggregated from predicted models and structural analogs.[\[1\]](#)[\[2\]](#)

Property	Value	Technical Note
Appearance	Off-white to pale yellow solid	Light-sensitive due to C-I bond.
Melting Point	>200°C (Decomposes)	High lattice energy typical of amino-quinazolines.
Solubility	DMSO (>50 mM), DMF	Poor solubility in water/alcohols; requires polar aprotic solvents.
pKa (Predicted)	~3.8 (N-1), ~10.5 (NH ₂)	Protonation at N-1 activates C-2 for nucleophilic attack.
Storage	2–8°C, Inert Atmosphere	Hygroscopic and light-sensitive. Store under Argon/Nitrogen.

Biological Applications & Mechanism

The "Scaffold Logic" in Drug Design

This molecule addresses a specific bottleneck in medicinal chemistry: selectivity. Standard quinazolines often suffer from promiscuity across the kinome.

- Mechanism: The quinazoline core mimics the adenine ring of ATP. The C-4 amino group forms a hydrogen bond with the hinge region backbone.

- The 5-Position Advantage: Substitution at the 5-position (via the iodine handle) projects substituents towards the gatekeeper residue or the solvent front. This vector is underutilized compared to the 6/7 positions, offering a pathway to design inhibitors active against drug-resistant mutants (e.g., EGFR T790M).
- Target Classes:
 - Src/Abl Kinases: 5-substituted quinazolines have shown potency in dual Src/Abl inhibition. [\[3\]](#)
 - PI3K Isoforms: The steric bulk at C-5 can induce selectivity for lipid kinases.

Synthetic Routes & Experimental Protocols

A. Retrosynthetic Analysis

The synthesis relies on the differential electrophilicity of the quinazoline ring. The C-4 position is significantly more reactive toward nucleophiles than C-2, allowing for regioselective amination.

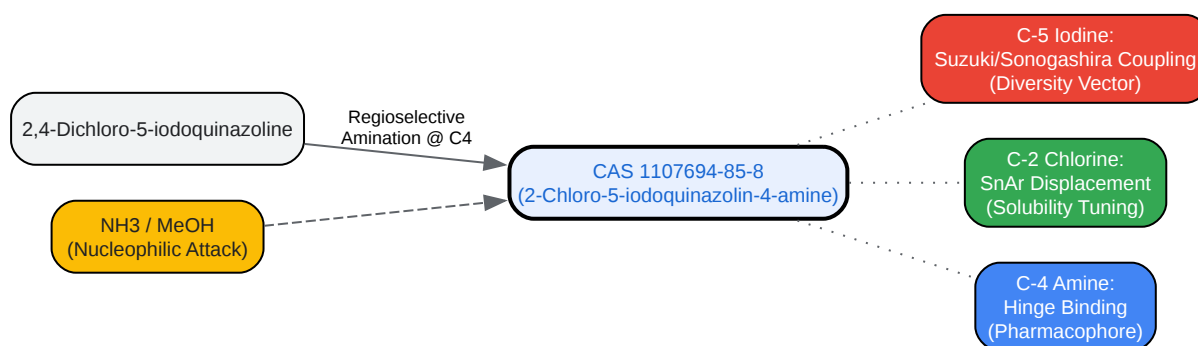
B. Synthesis Workflow (Recommended)

Precursor: 2,4-Dichloro-5-iodoquinazoline

- Regioselective Amination (C-4 Functionalization):
 - Reagents: 7N Ammonia in Methanol (or THF).
 - Conditions: 0°C to Room Temperature, 2-4 hours.
 - Mechanism:[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) The C-4 carbon is activated by the adjacent nitrogen atoms. Ammonia attacks C-4 preferentially over C-2 (Selectivity >20:1).
 - Protocol: Dissolve 2,4-dichloro-5-iodoquinazoline in dry THF. Add 7N NH₃/MeOH dropwise at 0°C. Monitor by LCMS for mono-substitution (Mass: 305.5).
- Purification:

- Precipitate the product by adding water. Filter and wash with cold ether to remove regioisomers.

C. Visualization: Scaffold Logic & Synthesis



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Figure 1: Synthetic pathway and orthogonal functionalization logic of the scaffold.

Handling & Safety (E-E-A-T)

Warning: This compound contains a reactive alkyl halide-like motif and an aromatic amine.

- Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
- Self-Validating Safety Protocol:
 - TLC Monitoring: Use UV (254 nm). The iodine atom provides strong quenching.
 - Quenching: Treat waste with sodium thiosulfate if free iodine is suspected (though C-I is stable under ambient conditions).
 - Solubility Check: Before biological assay, ensure complete dissolution in DMSO by vortexing. Precipitates will cause false negatives in kinase assays.

Supply Chain & Sourcing

Due to its specialized nature, this compound is typically "Make-to-Order" or stocked in milligram quantities by research-focused vendors.

Verified Suppliers:

- Arctom Scientific: Specializes in halogenated heterocycles.
- Alchem Pharmtech: Offers catalog quantities (1g - 10g).
- Chemenu: Sourcing aggregator for custom synthesis.

Purity Requirement: For High-Throughput Screening (HTS), ensure >98% purity (HPLC) to avoid false positives from highly reactive di-chloro precursors.

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